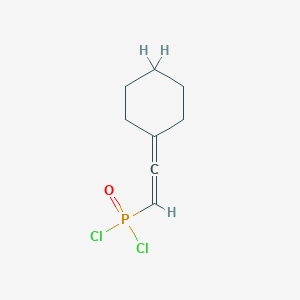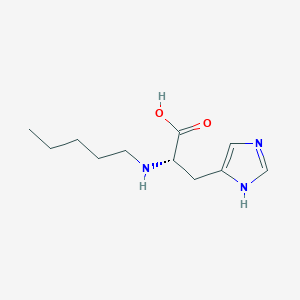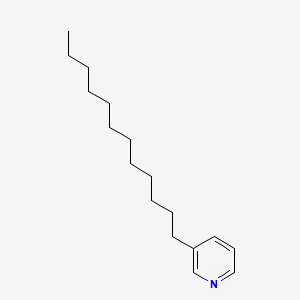
Pyridine, 3-dodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-dodecyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hantzsch Pyridine Synthesis: This method involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. For Pyridine, 3-dodecyl-, the aldehyde used would be dodecanal.
Chichibabin Synthesis: This method involves the reaction of an aldehyde with ammonia and an α,β-unsaturated carbonyl compound. The reaction conditions typically include heating and the use of a solvent like ethanol.
Industrial Production Methods:
Catalytic Hydrogenation: This method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon.
Dehydrogenation of Piperidine: This method involves the dehydrogenation of piperidine derivatives at high temperatures in the presence of a dehydrogenation catalyst.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyridine, 3-dodecyl- can undergo oxidation reactions to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert pyridine derivatives into piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and sulfonyl chlorides (for sulfonation).
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Pyridine, 3-dodecyl- can be used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Pyridine derivatives have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine:
Pharmaceuticals: Pyridine, 3-dodecyl- can be used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Surfactants: The dodecyl group imparts surfactant properties, making it useful in the formulation of detergents and emulsifiers.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Pyridine derivatives can inhibit enzymes by binding to their active sites.
Membrane Disruption: The dodecyl group can interact with lipid bilayers, disrupting cell membranes and leading to cell lysis.
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, which lacks the dodecyl group.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Pyrrole: A five-membered ring with one nitrogen atom.
Uniqueness:
Hydrophobicity: The dodecyl group increases the hydrophobicity of the compound, enhancing its ability to interact with lipid membranes.
Versatility: The presence of both a polar pyridine ring and a non-polar dodecyl chain makes it useful in a wide range of applications, from catalysis to pharmaceuticals.
Propriétés
Numéro CAS |
59652-37-8 |
|---|---|
Formule moléculaire |
C17H29N |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
3-dodecylpyridine |
InChI |
InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18-16-17/h12,14-16H,2-11,13H2,1H3 |
Clé InChI |
BWCPIPANJFTRRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




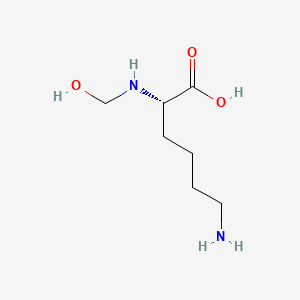

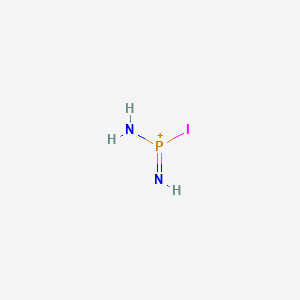
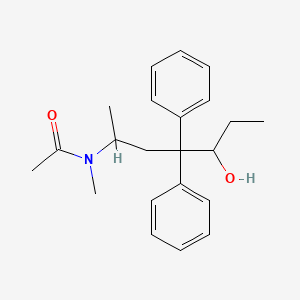
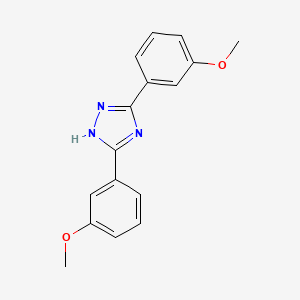


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)

